(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(indolin-1-yl)methanone
Description
The compound (1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(indolin-1-yl)methanone is a hybrid molecule featuring a fluorinated benzothiazole ring linked to an azetidine scaffold, which is further connected to an indolin-1-yl methanone group. This structure combines aromatic, heterocyclic, and constrained ring systems, making it a candidate for targeting enzymes or receptors in neurological or oncological contexts.
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3OS/c20-14-5-3-7-16-17(14)21-19(25-16)22-10-13(11-22)18(24)23-9-8-12-4-1-2-6-15(12)23/h1-7,13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNORXGRCVNVRCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3CN(C3)C4=NC5=C(C=CC=C5S4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(indolin-1-yl)methanone typically involves multiple steps, starting with the construction of the benzo[d]thiazole core. One common approach is the cyclization of 4-fluorobenzenethiol with chloroacetic acid to form 4-fluorobenzo[d]thiazole-2-thiol, followed by further reactions to introduce the azetidin-3-yl and indolin-1-yl groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(indolin-1-yl)methanone: has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activity, such as antimicrobial or anti-inflammatory properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- The indolin-1-yl methanone group replaces bulkier substituents (e.g., piperazinyl-thiazole in ), which may reduce steric hindrance in target binding .
Physicochemical and Pharmacokinetic Properties
Critical physicochemical parameters are compared below (Table 2):
Key Observations :
- The target compound’s fluorine reduces basicity (lower pKa vs. ’s piperazinyl analog), favoring unionized forms at physiological pH, which may enhance blood-brain barrier penetration .
Biological Activity
The compound (1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(indolin-1-yl)methanone is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 398.46 g/mol. The compound features a complex structure that includes an azetidine ring, a benzo[d]thiazole moiety, and an indoline group.
| Property | Value |
|---|---|
| Molecular Formula | C19H19FN6OS |
| Molecular Weight | 398.46 g/mol |
| Purity | Typically ≥ 95% |
| IUPAC Name | 1-(4-fluoro-1,3-benzothiazol-2-yl)azetidin-3-ylmethanone |
Synthesis
The synthesis of this compound typically involves multi-step procedures that include the formation of the azetidine ring and subsequent coupling with the indoline derivative. Specific methodologies may vary, but common strategies include:
- Formation of the Azetidine Ring : Utilizing appropriate precursors and catalysts.
- Coupling Reaction : Employing coupling agents to link the azetidine with the indoline structure.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
1. Anticancer Activity
- Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK pathways.
2. Anti-inflammatory Properties
- The compound has been reported to inhibit enzymes such as cyclooxygenase (COX) and phospholipase A2, leading to reduced production of pro-inflammatory mediators like prostaglandins.
3. Antimicrobial Effects
- Preliminary studies suggest potential antibacterial and antifungal activities, although further investigation is needed to elucidate specific mechanisms and efficacy against various pathogens.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : By inhibiting COX enzymes, the compound reduces inflammation and pain associated with various conditions.
- Cell Signaling Modulation : It may alter cell signaling pathways involved in cell proliferation and survival, particularly in cancer cells.
Case Studies
Several studies have investigated the biological effects of similar compounds:
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of benzo[d]thiazole exhibited significant cytotoxic effects on breast cancer cell lines through apoptosis induction .
Case Study 2: Anti-inflammatory Activity
Research indicated that compounds targeting COX enzymes significantly lowered inflammatory markers in animal models, suggesting potential therapeutic applications for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
